molecular formula C12H17BrN2O2S B13552207 tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B13552207
M. Wt: 333.25 g/mol
InChI Key: NMGCZQCKPFCHOH-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a tert-butyl ester group, a brominated thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated carbonyl compound.

    Bromination: The thiazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the pyrrolidine carboxylate with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, resulting in debromination.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R)-2-(2-chloro-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R)-2-(2-fluoro-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R)-2-(2-iodo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate lies in its brominated thiazole ring, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable for certain applications.

Properties

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3/t9-/m1/s1

InChI Key

NMGCZQCKPFCHOH-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)Br

Origin of Product

United States

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